![molecular formula C10H6BrNO3 B2582595 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 77652-69-8](/img/structure/B2582595.png)
7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one
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Description
7-Bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one, also known as 7-bromo-4-hydroxy-3-methylimino-chromen-4-one, is a brominated chromenone with a wide range of biological activities. It is a novel compound that has been the subject of intense scientific research in the past few decades due to its potential applications in drug discovery and development. 7-Bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities, as well as its ability to modulate intracellular signaling pathways.
Scientific Research Applications
Synthesis and Chemical Applications
Efficient Syntheses of Polyhydroxylated Derivatives
Research has developed methodologies for synthesizing a range of hydroxylated derivatives starting from chromen-4-one compounds. These methods leverage Heck reactions and Baker–Venkataraman rearrangements, illustrating the versatility of chromen-4-one derivatives in synthetic organic chemistry (Santos, Silva, & Cavaleiro, 2009).
Development of Biopesticides
A study on 4-methyl-7-hydroxy coumarin derivatives, including bromo derivatives, showed significant potency as biopesticides against mosquito vectors. This highlights the potential of chromen-4-one derivatives in developing environmentally friendly pest control solutions (Deshmukh et al., 2008).
Biological Activities
Antibacterial and Antioxidant Properties
Chromen-4-one derivatives have been synthesized with varying substituents, showcasing their broad spectrum of biological activities, including antimicrobial and antioxidant effects. This underscores the therapeutic potential of these compounds in treating infections and oxidative stress-related conditions (Čačić et al., 2009).
Cancer Cell Line Inhibition
Certain chromen-4-one derivatives have been identified to possess anti-proliferative activity against human cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Venkateswararao et al., 2014).
Material Science and Molecular Engineering
Synthesis of Nitrogen-containing Heterocycles
Innovative synthetic routes have enabled the creation of nitrogen-containing heterocycles with a chromen-4-one framework. These compounds are of interest for developing new materials and molecular devices, showcasing the adaptability of chromen-4-one derivatives in material science (Yagodinets et al., 2019).
properties
IUPAC Name |
7-bromo-3-[(E)-hydroxyiminomethyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H/b12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHBHUWLQRPNQ-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one |
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